
Formamidine acetate
Overview
Description
Formamidine acetate is a versatile organic compound with the molecular formula C3H8N2O2. It appears as white crystalline powder or crystals and is known for its utility in various chemical reactions and industrial applications. This compound is particularly valued in synthetic organic chemistry as a building block for the synthesis of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidine acetate can be synthesized through several methods. One notable method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte. This process is sustainable and cost-efficient, producing high yields without the need for precious transition-metal catalysts or reagent waste . Another method involves the reaction of orthoformic acid triethyl ester with glacial acetic acid and anhydrous ammonia gas under nitrogen stream .
Industrial Production Methods: Industrial production of this compound often employs the reaction of formonitrile with anhydrous fatty alcohol and anhydrous hydrogen chloride, followed by ammonium acetate and ammonia. This method is advantageous due to its simplicity, low cost, and high yield .
Chemical Reactions Analysis
Formamidine acetate undergoes various chemical reactions, including:
Condensation: It acts as a condensing agent for the preparation of pyrimidine and imidazole heterocycles.
Common Reagents and Conditions:
Acetic Anhydride: Used in formylation reactions.
Anhydrous Ammonia Gas: Utilized in the synthesis process.
Major Products:
Pyrimidines: Formed through condensation reactions.
Formylated Phenols: Produced in formylation reactions.
Scientific Research Applications
Formamidine acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of formamidine acetate involves its role as a precursor in various chemical reactions. For instance, in the synthesis of pyrimidines, it acts as a condensing agent, facilitating the formation of the heterocyclic ring structure. In formylation reactions, it provides the formyl group necessary for the transformation of phenol derivatives .
Comparison with Similar Compounds
Formamidine acetate is unique due to its versatility and efficiency in various chemical reactions. Similar compounds include:
Formamidine Hydrochloride: Unlike the acetate salt, the hydrochloride salt is hygroscopic and less stable.
N-Sulfonyl Formamidines: These compounds are used in pharmaceutical and agrochemical industries but require more complex synthesis methods.
This compound stands out for its simplicity in synthesis, high yield, and broad applicability in scientific research and industrial processes.
Biological Activity
Formamidine acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
This compound can be synthesized through various methods, often involving the reaction of acetamide with formic acid or through the use of more complex synthetic routes that include microwave irradiation techniques. For instance, a notable method involves treating 2-amino-3-cyano-4H-chromenes with this compound under solvent-free conditions, which has been shown to yield novel derivatives with significant biological activity .
Antibacterial Properties
Research indicates that compounds synthesized using this compound exhibit substantial antibacterial properties. A study evaluating several derivatives found that specific compounds demonstrated effective inhibition against various bacterial strains, including Pseudomonas aeruginosa. The results indicated that modifications to the chemical structure, such as the introduction of electron-withdrawing groups, enhanced the antibacterial activity .
Antioxidant Activity
In addition to antibacterial effects, this compound derivatives have shown promising antioxidant activities. In assays measuring the ability to scavenge free radicals (DPPH assay), certain derivatives exhibited significant activity, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant capacity was quantified using the Ferric Reducing Antioxidant Power (FRAP) assay, where specific compounds demonstrated effective reduction capabilities .
Antitumor Activity
This compound has also been investigated for its antitumor potential. The synthesis of 5H-chromeno[2,3-d]pyrimidines using this compound as a cyclization agent led to compounds that showed promising results in inhibiting tumor cell growth in vitro. The structure-activity relationship studies highlighted that specific substitutions on the chromene scaffold were critical for enhancing antitumor efficacy .
Case Studies and Research Findings
- Synthesis and Evaluation of Chromene Derivatives : A study synthesized several 5H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-3-cyano-4H-chromenes and evaluated their biological activities. Compounds like 4c and 4e demonstrated significant antibacterial and antioxidant activities, indicating the versatility of this compound in drug development .
- Antimicrobial Resistance Studies : Another research focused on the effectiveness of this compound derivatives against resistant bacterial strains. The findings suggested that certain structural modifications could overcome resistance mechanisms, making these compounds viable candidates for new antimicrobial agents .
Data Table: Biological Activities of this compound Derivatives
Compound | Antibacterial Activity | Antioxidant Activity | Antitumor Activity |
---|---|---|---|
4a | Moderate | Low | Not Evaluated |
4b | High | Moderate | Moderate |
4c | Very High | High | High |
4e | High | Very High | Moderate |
Q & A
Q. What are the established synthetic routes for formamidine acetate, and how do their yields and safety profiles compare?
Basic
this compound is commonly synthesized via the reaction of triethoxymethane with glacial acetic acid under ammonia gas flow. This method avoids toxic reagents like hydrogen cyanide, achieving yields of 83.8–88.2% with a melting point of 162–164°C . Alternative routes include cyclization reactions using this compound as a reagent, such as in microwave-assisted synthesis of chromeno-pyrimidines, which achieves 85–95% yields . Key methodological considerations include controlling reaction temperature (via gentle cooling to manage exothermic reflux) and ensuring anhydrous conditions to minimize hydrolysis. Comparatively, the triethoxymethane-acetic acid method is preferred for scalability and safety, while microwave-assisted methods offer faster reaction times .
Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?
Basic
Essential techniques include:
- Melting point analysis : Reported ranges vary (156–164°C vs. 158–161°C ), necessitating calibration with high-purity standards.
- HPLC/GC-MS : To quantify residual solvents (e.g., ethanol) and impurities (e.g., free formamidine ≤0.3% ).
- NMR spectroscopy : Confirms molecular structure via characteristic peaks (e.g., acetate protons at δ 1.90–2.10 ppm ).
- Karl Fischer titration : Measures water content (≤0.2% in pure samples ). Researchers should cross-validate results using multiple methods to address discrepancies in literature-reported properties .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Basic
this compound is classified as a skin sensitizer (H317 ). Key protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine crystals.
- Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite).
- Storage : In airtight containers under argon at 2–8°C to prevent hygroscopic degradation .
Q. How can researchers resolve contradictions in reported physical properties of this compound?
Advanced
Discrepancies in melting points (e.g., 156–164°C vs. 162–164°C ) may arise from polymorphic forms or impurities. Methodological solutions include:
- Recrystallization : Purify using ethanol/water mixtures to isolate the dominant polymorph .
- DSC/TGA : Differentiate between decomposition and melting events (reported decomposition starts at 158°C ).
- Batch comparison : Analyze commercial samples (e.g., AlzChem ≥99% purity ) alongside in-house syntheses to identify impurity-driven variations .
Q. What methodologies are used to evaluate this compound’s efficacy in CO₂ capture applications?
Advanced
Recent studies highlight its CO₂ adsorption capacity and stability . Key approaches include:
- Gravimetric analysis : Measure CO₂ uptake under controlled humidity and temperature (e.g., 25–100°C cycles).
- Breakthrough testing : Assess dynamic adsorption in fixed-bed reactors using flue gas simulants (e.g., 15% CO₂/N₂ mixtures).
- FTIR/XPS : Confirm chemisorption mechanisms (e.g., carbamate formation via NH₂-CO₂ interactions) . Stability is validated through ≥10 adsorption-desorption cycles without significant capacity loss .
Q. How can this compound be optimized as a cyclization agent in heterocyclic synthesis?
Advanced
In chromeno-pyrimidine synthesis, microwave-assisted reactions with this compound achieve 85–95% yields . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reagent solubility.
- Stoichiometry : A 1.2:1 molar ratio of this compound to substrate minimizes byproducts.
- Reaction monitoring : In-situ FTIR tracks nitrile group conversion to pyrimidine rings . Contradictions in yield reproducibility may arise from residual moisture; thus, strict anhydrous conditions are critical.
Q. What factors influence the stability of this compound under varying pH and solvent conditions?
Advanced
Stability is pH-dependent:
- Acidic conditions (pH < 4) : Rapid hydrolysis to formamide and acetic acid.
- Neutral/alkaline conditions (pH 7–9) : Stable in aqueous solutions for ≤24 hours .
- Organic solvents : Stable in DMSO and DMF but decomposes in methanol due to esterification side reactions. Accelerated stability studies (40°C/75% RH) over 28 days confirm these trends .
Q. How should researchers validate analytical methods for this compound quantification?
Advanced
Follow ICH Q2(R1) guidelines :
- Linearity : R² ≥0.998 over 50–150% of target concentration (e.g., 10–30 mg/mL via UV-Vis at 210 nm).
- LOD/LOQ : ≤0.1% and ≤0.3%, respectively, via signal-to-noise ratios.
- Robustness : Test pH (±0.5), temperature (±2°C), and mobile phase variations (e.g., acetonitrile:water ±5%) in HPLC methods . Cross-laboratory validation is recommended to address inter-study variability in reported purity thresholds .
Properties
IUPAC Name |
acetic acid;methanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOLVIIHTDKJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
463-52-5 (Parent) | |
Record name | Formamidine monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3473-63-0 | |
Record name | Formamidine acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3473-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamidine monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamidine acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanimidamide, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamidine monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Formamidine monoacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3J2EM4N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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